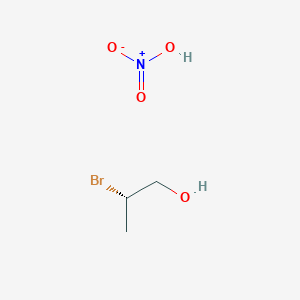
Nitric acid--(2S)-2-bromopropan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–(2S)-2-bromopropan-1-ol (1/1) is a compound that combines nitric acid with (2S)-2-bromopropan-1-ol in a 1:1 molar ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–(2S)-2-bromopropan-1-ol typically involves the reaction of (2S)-2-bromopropan-1-ol with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. The reaction can be represented as follows:
(2S)-2-bromopropan-1-ol+HNO3→Nitric acid–(2S)-2-bromopropan-1-ol (1/1)
Industrial Production Methods: In an industrial setting, the production of nitric acid–(2S)-2-bromopropan-1-ol may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Nitric acid–(2S)-2-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated acids, while substitution can produce various substituted alcohols.
Applications De Recherche Scientifique
Nitric acid–(2S)-2-bromopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which nitric acid–(2S)-2-bromopropan-1-ol exerts its effects involves the interaction of the bromine atom with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This process can lead to the formation of new compounds with different biological or chemical properties.
Comparaison Avec Des Composés Similaires
2-Bromopropan-1-ol: Lacks the nitric acid component, making it less reactive in certain chemical reactions.
Nitric acid–(2R)-2-bromopropan-1-ol (1/1): The (2R) isomer has different stereochemistry, which can affect its reactivity and applications.
2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: Nitric acid–(2S)-2-bromopropan-1-ol is unique due to the presence of both nitric acid and the (2S)-2-bromopropan-1-ol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
651007-58-8 |
|---|---|
Formule moléculaire |
C3H8BrNO4 |
Poids moléculaire |
202.00 g/mol |
Nom IUPAC |
(2S)-2-bromopropan-1-ol;nitric acid |
InChI |
InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m0./s1 |
Clé InChI |
WFEIYHSGCLXOTO-DFWYDOINSA-N |
SMILES isomérique |
C[C@@H](CO)Br.[N+](=O)(O)[O-] |
SMILES canonique |
CC(CO)Br.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



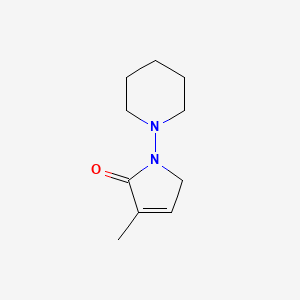
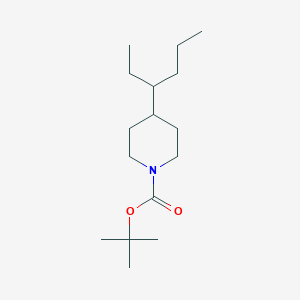
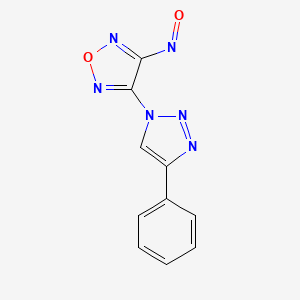
![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
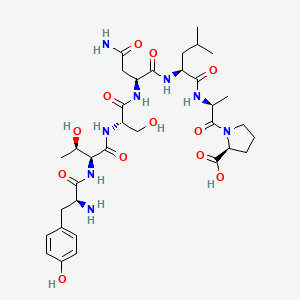
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
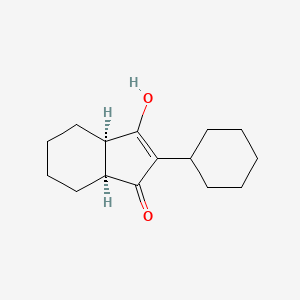
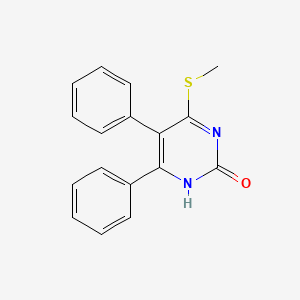


![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)

